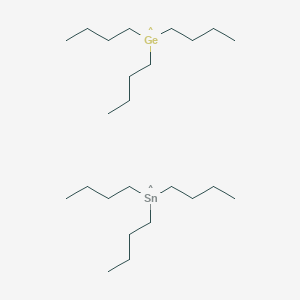![molecular formula C17H23N B14205431 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline CAS No. 828252-62-6](/img/structure/B14205431.png)
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline is a chemical compound that belongs to the class of octahydroquinolines These compounds are characterized by their bicyclic structure, which includes a quinoline ring system that is fully saturated
Méthodes De Préparation
The synthesis of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to ensure the correct stereochemistry. The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common reagents for this reaction include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further saturate the compound or modify the phenylethyl group. Sodium borohydride is a typical reducing agent used.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenylethyl moiety.
Applications De Recherche Scientifique
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms in greater detail.
Comparaison Avec Des Composés Similaires
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be compared with other similar compounds, such as:
1-Phenylethyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but lacks full saturation of the quinoline ring.
1-Phenylethyl-quinoline: This compound has an unsaturated quinoline ring and different chemical properties.
The uniqueness of this compound lies in its fully saturated ring system and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
828252-62-6 |
|---|---|
Formule moléculaire |
C17H23N |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
1-[(1R)-1-phenylethyl]-3,4,6,7,8,8a-hexahydro-2H-quinoline |
InChI |
InChI=1S/C17H23N/c1-14(15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-4,8-10,14,17H,5-7,11-13H2,1H3/t14-,17?/m1/s1 |
Clé InChI |
XJBZSBNOHKEMCE-XPCCGILXSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CCCC3=CCCCC32 |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCCC3=CCCCC32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


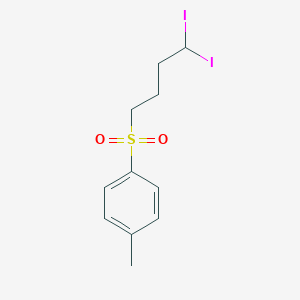
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
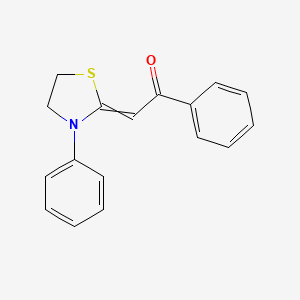
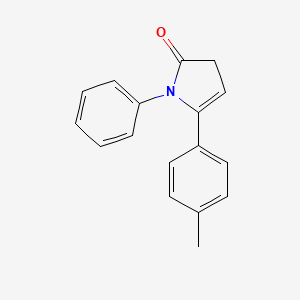
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
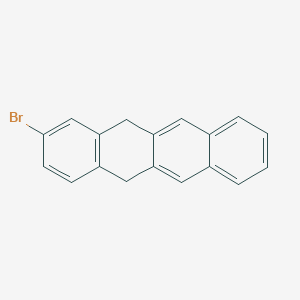
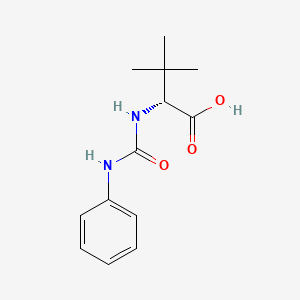
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
